Cas no 2138290-53-4 (2-Ethyl-2-(3-fluorophenyl)propanedioic acid)
2-Ethyl-2-(3-fluorophenyl)propanedioic acid Chemical and Physical Properties
Names and Identifiers
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- 2138290-53-4
- EN300-703934
- 2-ethyl-2-(3-fluorophenyl)propanedioic acid
- 2-Ethyl-2-(3-fluorophenyl)propanedioic acid
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- Inchi: 1S/C11H11FO4/c1-2-11(9(13)14,10(15)16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
- InChI Key: GSDTYCAWYVUZAW-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C(C(=O)O)(C(=O)O)CC
Computed Properties
- Exact Mass: 226.06413699g/mol
- Monoisotopic Mass: 226.06413699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 74.6Ų
2-Ethyl-2-(3-fluorophenyl)propanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-703934-1.0g |
2-ethyl-2-(3-fluorophenyl)propanedioic acid |
2138290-53-4 | 1g |
$0.0 | 2023-06-06 |
2-Ethyl-2-(3-fluorophenyl)propanedioic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-Ethyl-2-(3-fluorophenyl)propanedioic acid
Introduction to 2-Ethyl-2-(3-fluorophenyl)propanedioic Acid (CAS No. 2138290-53-4) and Its Emerging Applications in Chemical Biology
2-Ethyl-2-(3-fluorophenyl)propanedioic acid, identified by the chemical identifier CAS No. 2138290-53-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This dicarboxylic acid derivative features a fluorinated aromatic ring, which is a common motif in pharmaceutical research, enhancing its utility as a building block for drug discovery and material science applications.
The molecular structure of 2-Ethyl-2-(3-fluorophenyl)propanedioic acid consists of an ethyl group attached to a central carbon atom, which is further substituted with a 3-fluorophenyl moiety. The presence of two carboxylic acid groups (propanedioic acid backbone) makes this compound a versatile intermediate in organic synthesis. Such structural features are particularly valuable in medicinal chemistry, where modifications at specific positions can modulate bioactivity and pharmacokinetic profiles.
Recent advancements in computational chemistry and high-throughput screening have highlighted the potential of fluorinated aromatic compounds as pharmacophores. The fluorine atom in the 3-fluorophenyl group introduces metabolic stability and electronic effects that can influence binding affinity to biological targets. This has led to increased interest in derivatives like 2-Ethyl-2-(3-fluorophenyl)propanedioic acid for developing novel therapeutic agents.
In the realm of drug discovery, CAS No. 2138290-53-4 has been explored as a precursor for synthesizing small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating compounds with anti-inflammatory and anticancer properties. The dicarboxylic acid functionality allows for further derivatization into amides, esters, or other pharmacologically relevant moieties, broadening its applicability.
One notable area of research involves the use of 2-Ethyl-2-(3-fluorophenyl)propanedioic acid in designing metal-organic frameworks (MOFs) and coordination polymers. The combination of fluorine-containing aromatic rings with carboxylic acid groups enhances the compound’s ability to interact with transition metals, leading to materials with tailored properties for gas storage, catalysis, or sensing applications. These findings underscore the compound’s significance beyond traditional pharmaceuticals.
The synthesis of CAS No. 2138290-53-4 typically involves multi-step organic reactions, including condensation, fluorination, and functional group transformations. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed processes, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring the compound’s suitability for downstream applications in research and industry.
From a regulatory perspective, 2-Ethyl-2-(3-fluorophenyl)propanedioic acid (CAS No. 2138290-53-4) does not fall under restricted categories but requires standard handling protocols due to its organic nature. Its stability under various conditions makes it a reliable reagent for laboratory-scale experiments and industrial processes alike.
The growing demand for fluorinated compounds in medicinal chemistry has driven innovation in their synthesis and application. Researchers are increasingly leveraging computational tools to predict the bioactivity of molecules like CAS No. 2138290-53-4, accelerating the discovery pipeline. This synergy between experimental chemistry and computational modeling is pivotal for translating laboratory findings into clinical candidates.
In conclusion, 2-Ethyl-2-(3-fluorophenyl)propanedioic acid represents a promising chemical entity with diverse applications in pharmaceuticals and materials science. Its unique structural features, coupled with recent advancements in synthetic and computational methodologies, position it as a valuable asset for researchers seeking novel molecular architectures. As the field continues to evolve, compounds like CAS No. 2138290-53-4 will undoubtedly play a crucial role in shaping future therapeutic and technological developments.
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